molecular formula C12H11N3 B11900063 4,6,7-Trimethylquinazoline-8-carbonitrile CAS No. 89638-35-7

4,6,7-Trimethylquinazoline-8-carbonitrile

Cat. No.: B11900063
CAS No.: 89638-35-7
M. Wt: 197.24 g/mol
InChI Key: BJTNREWDYHOWDY-UHFFFAOYSA-N
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Description

4,6,7-Trimethylquinazoline-8-carbonitrile (CAS 120118-42-5), with the molecular formula C₁₂H₁₁N₃O, is a substituted quinazoline derivative. The compound features a quinazoline core modified with three methyl groups at positions 4, 6, and 7, and a carbonitrile group at position 6. Notably, the structure also includes a 2-oxo-2,3-dihydro moiety, indicating partial saturation of the quinazoline ring, which may influence its electronic and steric properties . Synonyms for this compound include 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile and CHEMBL440194.

Properties

CAS No.

89638-35-7

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4,6,7-trimethylquinazoline-8-carbonitrile

InChI

InChI=1S/C12H11N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6H,1-3H3

InChI Key

BJTNREWDYHOWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2C(=C1C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethylquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-2-aminobenzonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4,6,7-Trimethylquinazoline-8-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethylquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,7-Trimethylquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1-phase. These effects are mediated through the modulation of various signaling pathways and the generation of reactive oxygen species .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The quinazoline core in the target compound contrasts with quinoline (e.g., 1334499-57-8) and pyrazoloquinoline (e.g., 1369157-08-3). Quinazolines are nitrogen-rich, enhancing hydrogen-bonding capacity, while quinolines are more lipophilic and common in antimalarial drugs .

Substituent Effects :

  • Methyl groups (in 120118-42-5) are electron-donating, increasing lipophilicity and metabolic stability.
  • Chloro substituents (e.g., 1334499-57-8) are electron-withdrawing, enhancing electrophilicity and binding affinity to hydrophobic pockets in proteins .
  • Carbonitrile groups (common in all listed compounds) contribute to polarity and may serve as hydrogen-bond acceptors or participate in click chemistry.

Functional Implications :

  • The target compound’s carbonitrile and ketone groups suggest versatility in covalent bonding or metal coordination, relevant to enzyme inhibition.
  • In contrast, phenylacetic acid derivatives (e.g., 1369267-68-4) are more suited for anti-inflammatory applications due to their structural similarity to NSAIDs like ibuprofen .

Limitations of Available Data

The provided evidence primarily derives from product catalogs, lacking experimental data (e.g., solubility, bioactivity). Thus, comparisons are based on structural analogies and general trends in heterocyclic chemistry.

Notes

Experimental validation is necessary for conclusive comparisons.

This may indicate a naming variation or a distinct derivative.

Research Gaps : Data on synthesis routes, pharmacokinetics, and toxicity are absent in the provided evidence, highlighting the need for comprehensive characterization.

Biological Activity

4,6,7-Trimethylquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various research studies and findings.

  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : Approximately 187.25 g/mol
  • Structure : The compound features a quinazoline ring with three methyl groups at positions 4, 6, and 7, along with a carbonitrile group at position 8.

Biological Activities

Research has highlighted several biological activities associated with 4,6,7-trimethylquinazoline-8-carbonitrile:

  • Anticancer Activity :
    • Studies indicate that quinazoline derivatives exhibit significant anticancer properties. For example, related compounds have shown inhibition of various human cancer cell lines including KB (oral cancer), HT-29 (colon cancer), and MKN45 (gastric cancer) with IC₅₀ values ranging from 200 to 300 nM .
    • The mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in tumor cells.
  • Antimicrobial Properties :
    • Compounds containing the quinazoline nucleus have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances this activity by increasing lipophilicity and cellular uptake .
  • Antiviral Activity :
    • Preliminary studies suggest potential antiviral effects against various viruses. Enhanced antiviral activity has been linked to structural modifications that increase electron-withdrawing properties on the anilide ring .

Anticancer Evaluation

A study synthesized several derivatives of quinazoline and tested their efficacy against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity while maintaining low toxicity to normal cells. For instance:

  • Compound A : IC₅₀ = 217 nM against KB cells.
  • Compound B : IC₅₀ = 239 nM against HT-29 cells.

Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various quinazoline derivatives against hospital pathogens. Results showed that certain derivatives achieved over 90% inhibition of bacterial growth with minimal cytotoxicity to mammalian cells.

Synthesis Pathways

The synthesis of 4,6,7-trimethylquinazoline-8-carbonitrile can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate amines and carbonyl compounds to form the quinazoline framework.
  • Cyclization Techniques : Employing cyclization strategies involving isocyanides or isothiocyanates to introduce the carbonitrile group.

Comparative Analysis

The following table summarizes the biological activities of 4,6,7-trimethylquinazoline-8-carbonitrile compared to other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntiviral Activity
4,6,7-Trimethylquinazoline-8-carbonitrileModerateHighPotential
Ethyl 2-AminobenzoateLowModerateLow
Methyl AnthranilateLowHighModerate

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